molecular formula C30H34N2O6S B1139303 Ivacaftor benzenesulfonate CAS No. 1134822-09-5

Ivacaftor benzenesulfonate

カタログ番号 B1139303
CAS番号: 1134822-09-5
分子量: 550.67
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivacaftor benzenesulfonate is an orally bioavailable CFTR potentiator used for cystic fibrosis treatment . It specifically targets the gene defect associated with cystic fibrosis as opposed to treating resulting symptomology .


Synthesis Analysis

A practical synthetic route of ivacaftor is described on a grams scale. An electrophilic addition of two t-butyl groups to the aromatic ring is adopted to prepare 5-amino-2,4-di-t-butylphenol in 61% yield over three steps .


Molecular Structure Analysis

The molecular structure of Ivacaftor benzenesulfonate was analyzed using Swiss-PDB Viewer and Discovery studio visualizer .


Chemical Reactions Analysis

A simple, linear, precise, and accurate RP-HPLC method was developed and validated for the determination of Ivacaftor in human plasma .


Physical And Chemical Properties Analysis

Ivacaftor benzenesulfonate has a molecular weight of 550.68 . It is approximately 99% bound to plasma proteins, primarily to alpha 1-acid glycoprotein and albumin .

科学的研究の応用

Treatment of Cystic Fibrosis

Ivacaftor benzenesulfonate is a small-molecule CF transmembrane conductance regulator modulator . It was the first medication to treat the underlying cause of cystic fibrosis (CF), a rare, progressive, multi-organ genetic disease . Real-world clinical experience on the use of ivacaftor has been documented in large registries and smaller studies .

Improvement in Lung Function

Studies reporting within-group change for people with CF treated with ivacaftor consistently showed improvements in lung function . Benefits were evident as early as 1 month following ivacaftor initiation and were sustained over long-term follow-up .

Nutritional Benefits

Ivacaftor treatment has shown improvements in nutritional parameters . This is crucial as good nutrition can help people with CF maintain a healthy weight and stronger lungs .

Reduction in Pulmonary Exacerbations

Decreases in pulmonary exacerbations have been reported for up to 66 months following ivacaftor initiation . This is significant as pulmonary exacerbations can lead to lung damage and decreased lung function over time .

Decrease in Healthcare Resource Utilization

Ivacaftor treatment has been associated with decreases in healthcare resource utilization . This could potentially lead to cost savings in the management of CF .

Pharmacokinetics and Lymphatic Transport

A series of studies was conducted to describe the basic pharmacokinetic parameters of ivacaftor in rats . The relative contribution of the lymphatic transport to the overall bioavailability was found to be minor .

Positive Food Effect

Ivacaftor is highly lipophilic and exhibits a strong positive food effect . This means that the absorption of ivacaftor is increased when taken with food .

CFTR Potentiator

Ivacaftor is a CFTR (cystic fibrosis transmembrane conductance regulator) protein potentiator . It acts by increasing the open probability of the CFTR channel, thus enhancing the transport of chloride ions across epithelial membranes .

作用機序

Target of Action

Ivacaftor benzenesulfonate primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

Ivacaftor benzenesulfonate acts as a potentiator of the CFTR protein . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .

Biochemical Pathways

The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, which leads to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .

Pharmacokinetics

Administered as an oral dose, Ivacaftor benzenesulfonate absorbs readily from the gut . It has low solubility in water . Taking a 150 mg dose of Ivacaftor benzenesulfonate with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Results of Ivacaftor benzenesulfonate pharmacokinetics suggested that exposure was similar to that reported in adults .

Result of Action

Ivacaftor benzenesulfonate improves the function of a protein in the body to decrease the build-up of thick mucus in the lungs and improving other symptoms of cystic fibrosis . It was the first medication approved for the management of the underlying causes of cystic fibrosis (abnormalities in CFTR protein function) rather than control of symptoms .

Action Environment

Ivacaftor benzenesulfonate is transported in the plasma highly bound (99%), preferentially to alpha-1-acid glycoprotein but also to albumin, to its site of action, which is the apical membrane of epithelial cells . Environmental factors that could influence the action, efficacy, and stability of Ivacaftor benzenesulfonate include the patient’s diet (as the drug’s absorption is improved when taken with a high-fat meal ) and the presence of other medications that may interact with it.

特性

IUPAC Name

benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYFBOFAFDIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ivacaftor benzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ivacaftor benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Ivacaftor benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Ivacaftor benzenesulfonate
Reactant of Route 4
Reactant of Route 4
Ivacaftor benzenesulfonate
Reactant of Route 5
Ivacaftor benzenesulfonate
Reactant of Route 6
Reactant of Route 6
Ivacaftor benzenesulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。